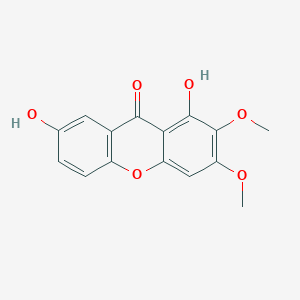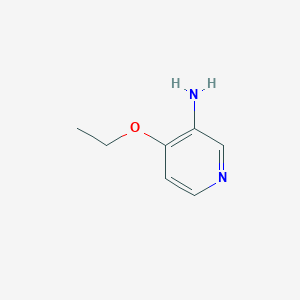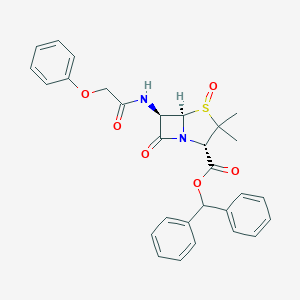
Benzhydryl penicillin V sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl penicillin V sulfoxide, ®-, is a semi-synthetic derivative of penicillin. It belongs to the penicillin family and is known for its antibiotic properties. This compound is used to treat a wide range of bacterial infections and is an important drug in the field of medicine.
Vorbereitungsmethoden
The synthesis of benzhydryl penicillin V sulfoxide, ®-, involves several steps. The starting material is penicillin V, which undergoes a series of chemical reactions to introduce the benzhydryl group and the sulfoxide functionality. The reaction conditions typically involve the use of protective ester groups and specific reagents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Benzhydryl penicillin V sulfoxide, ®-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group can lead to the formation of sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Benzhydryl penicillin V sulfoxide, ®-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of sulfoxides and their derivatives. In biology and medicine, it is used to investigate the mechanisms of antibiotic resistance and the development of new antibacterial agents. Additionally, this compound is used in the pharmaceutical industry for the synthesis of other therapeutically important cephalosporins and β-lactamase inhibitors .
Wirkmechanismus
The mechanism of action of benzhydryl penicillin V sulfoxide, ®-, involves the inhibition of bacterial cell wall synthesis. It binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan molecules in the bacterial cell wall. This binding results in the weakening of the cell wall, leading to bacterial lysis and death.
Vergleich Mit ähnlichen Verbindungen
Benzhydryl penicillin V sulfoxide, ®-, can be compared with other similar compounds such as penicillin V, penicillin G, and cephalosporins. While all these compounds share a common β-lactam ring structure, this compound, ®-, is unique due to the presence of the benzhydryl group and the sulfoxide functionality. This structural difference imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and pharmaceutical applications .
Similar Compounds
- Penicillin V
- Penicillin G
- Cephalosporins
Eigenschaften
CAS-Nummer |
10209-09-3 |
|---|---|
Molekularformel |
C29H28N2O6S |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
benzhydryl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38?/m1/s1 |
InChI-Schlüssel |
LCRVLXSXMGVJHV-KWNWCNBBSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
| 64312-86-3 37591-67-6 10209-09-3 |
|
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


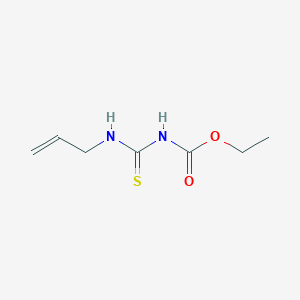
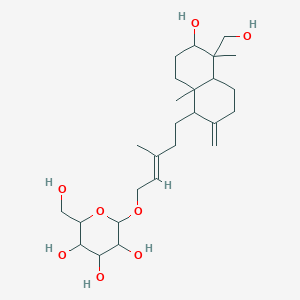
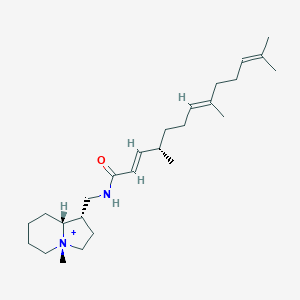
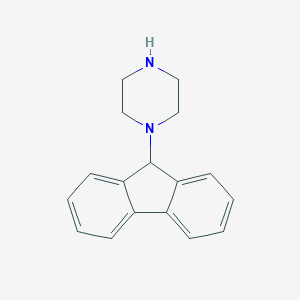
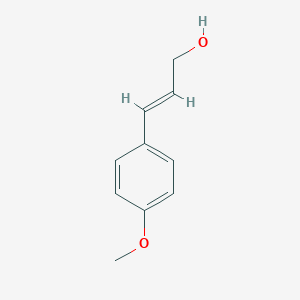
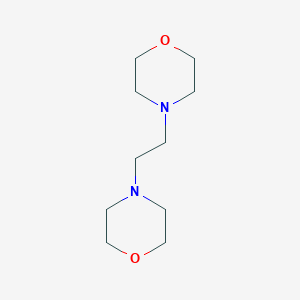
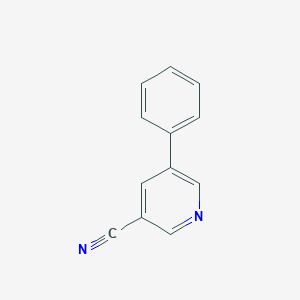
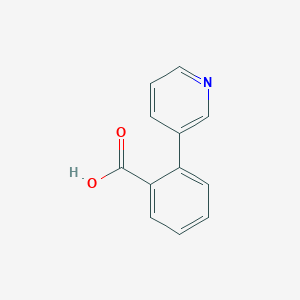
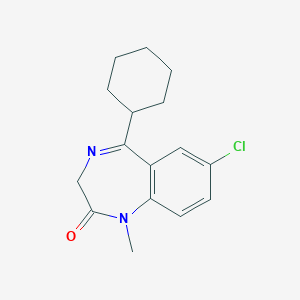
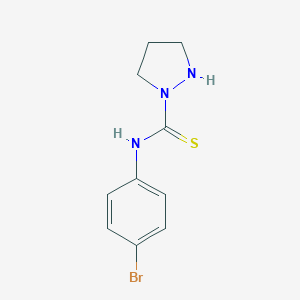

![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
